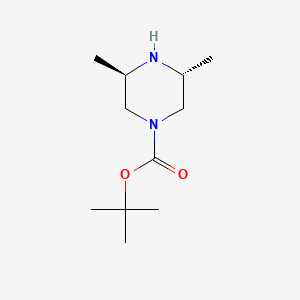

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Vue d'ensemble

Description

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is an off-white solid that is used primarily in research and development settings . This compound is known for its role as a reagent in the preparation of 5HT3 modulators.

Méthodes De Préparation

The synthesis of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 3,5-dimethylpiperazine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazines and their derivatives .

Applications De Recherche Scientifique

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate has several scientific research applications:

Mécanisme D'action

The mechanism of action of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as the 5HT3 receptor. This interaction modulates the receptor’s activity, influencing neurotransmitter release and signal transduction pathways. The compound’s effects are mediated through binding to the receptor’s active site, leading to conformational changes that alter receptor function.

Comparaison Avec Des Composés Similaires

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: Lacks the stereochemistry present in the (3R,5R) isomer, which may affect its biological activity.

tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (3S,5S): The enantiomer of the (3R,5R) compound, which may exhibit different pharmacological properties.

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its interaction with biological targets and its overall efficacy in research and industrial applications .

Activité Biologique

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a tert-butyl group and two methyl groups attached to a piperazine ring, which enhances its lipophilicity and may influence its pharmacokinetic properties.

Research indicates that piperazine derivatives often exhibit a range of biological activities, including:

- Acetylcholinesterase Inhibition : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can have implications for neurodegenerative diseases such as Alzheimer's disease .

- Antagonism of Receptors : Piperazine compounds have been identified as antagonists for various receptors, including serotonin and dopamine receptors. This activity may contribute to their potential use in treating psychiatric disorders .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of various piperazine derivatives, including this compound. Results indicated that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.

- Anticancer Activity : Another study focused on the cytotoxic effects of piperazine derivatives on human cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells, indicating its potential as an anticancer agent.

Research Findings

Recent research highlights the importance of structure-activity relationships in determining the biological efficacy of piperazine derivatives. The presence of specific functional groups and stereochemistry plays a crucial role in modulating their interactions with biological targets.

Key Findings:

- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to acetylcholinesterase active sites, supporting its role as an inhibitor .

- Pharmacokinetic Profiles : Preliminary assessments suggest favorable pharmacokinetic properties for this compound, including good solubility and permeability profiles consistent with Lipinski's Rule of Five .

Propriétés

IUPAC Name |

tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZXPHIQZUYMOR-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680192 | |

| Record name | tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438049-91-3 | |

| Record name | tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.